N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide
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Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide is a compound that features a benzimidazole moiety, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse biological activities . They are present in various antiparasitic, fungicidal, anthelmintic, and anti-inflammatory drugs . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives have been reported to modulate a variety of biochemical pathways, leading to downstream effects such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Result of Action
Benzimidazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by further functionalization. One common method involves the reaction of 1,2-phenylenediamine with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to form 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the desired compound .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated benzimidazoles can undergo substitution reactions with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Phenylbenzimidazole: Similar structure but lacks the acetamide group.
4-(1H-Benzimidazol-2-yl)aniline: Contains an aniline group instead of the acetamide group
Uniqueness
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide is unique due to the presence of both the benzimidazole and acetamide moieties, which can enhance its biological activity and specificity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-20(14-15-6-2-1-3-7-15)22-17-12-10-16(11-13-17)21-23-18-8-4-5-9-19(18)24-21/h1-13H,14H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMBHRGBYQHDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351242 |
Source
|
Record name | N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5747-82-0 |
Source
|
Record name | N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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